molecular formula C12H13F3N2S B2473251 6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 893752-77-7

6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2473251
CAS No.: 893752-77-7
M. Wt: 274.31
InChI Key: KDFQTUHCBKMCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C12H13F3N2S and its molecular weight is 274.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis

6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile has been utilized in various organic synthesis processes. For instance, it is involved in reactions with tetraalkyldiindane, forming adducts while retaining the In−In bond, demonstrating its role in organometallic chemistry (Uhl, Hannemann, & Wartchow, 1998). Additionally, it is used in the preparation of diversely substituted fused nicotinonitriles under microwave irradiation, showing its potential in rapid and automated synthesis (Krasavin, Sapegin, & Dorogov, 2015).

Role in Polymerization and Catalysis

This compound plays a significant role in polymerization and catalysis. It is involved in the synthesis of lipophilic antifolates via palladium(0)-catalyzed cross-coupling reactions, contributing to advancements in medicinal chemistry (Chan & Rosowsky, 2005). Its tert-butyl group is also significant in catalytic asymmetric oxidation processes, where it's used as a precursor for various chiral compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Photokinetic and Environmental Studies

The compound's tert-butyl and methylthio groups have been studied in photokinetic experiments, revealing its sensitivity to environmental conditions like oxygen and water (Parlar & Pletsch, 1988). These studies contribute to our understanding of the environmental behavior of similar organic compounds.

Antimycobacterial Research

In antimicrobial research, derivatives of this compound have been synthesized and tested for their antimycobacterial activity, demonstrating its potential in combating infectious diseases like tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Properties

IUPAC Name

6-tert-butyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2S/c1-11(2,3)9-5-8(12(13,14)15)7(6-16)10(17-9)18-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQTUHCBKMCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.